4-Aminoquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminoquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMNWPOIPHHUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36626-03-6 | |
| Record name | 4-aminoquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Pharmacological Potential of the 4-Aminoquinoline-3-carbonitrile Scaffold
Executive Summary: The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound impact on the treatment of malaria.[1][2] The introduction of a carbonitrile moiety at the 3-position creates the 4-aminoquinoline-3-carbonitrile scaffold, a versatile building block that has garnered significant attention for its broad pharmacological potential.[3] This guide provides an in-depth analysis of this scaffold, exploring its synthesis, diverse biological activities, and underlying mechanisms of action. We delve into its established role in antiparasitic chemotherapy and its emerging prominence in oncology as a potent inhibitor of critical signaling pathways. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising chemical entity.
The 4-Aminoquinoline-3-carbonitrile Core: Structure and Synthesis
The foundational 4-aminoquinoline structure is famously represented by the antimalarial drug chloroquine.[4] The addition of a cyano (-C≡N) group at the 3-position fundamentally alters the molecule's electronic properties. This powerful electron-withdrawing group can modulate the basicity of the quinoline nitrogen and provides a valuable chemical handle for further structural modifications, making these compounds attractive building blocks for constructing larger, complex polycyclic systems.[3]
General Synthetic Approach
A convenient and effective method for synthesizing the 4-aminoquinoline-3-carbonitrile core involves a multi-step process starting from substituted anthranilonitriles (2-aminobenzonitriles).[3] The key steps typically include N-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.
The causality behind this synthetic choice lies in its efficiency and adaptability. The Thorpe-Ziegler reaction is a classic and reliable method for forming a new carbon-carbon bond and a subsequent ring system via the intramolecular cyclization of a dinitrile, which is perfectly suited for creating the quinoline core from the precursor.
Caption: A generalized workflow for the synthesis of the scaffold.[3]
Antiparasitic Potential: Beyond Traditional Antimalarials
The 4-aminoquinoline scaffold is a cornerstone of antimalarial therapy.[5] Derivatives of the 3-carbonitrile variant continue this legacy, demonstrating potent activity against parasitic protozoa, including the malaria parasite Plasmodium falciparum and Trypanosoma cruzi.[4][6]
Mechanism of Action: Heme Detoxification Inhibition
During its life cycle stage within red blood cells, the malaria parasite digests host hemoglobin to acquire essential amino acids.[7] This process releases large amounts of heme, which is toxic to the parasite.[7] To protect itself, the parasite polymerizes the toxic heme into a non-toxic, crystalline substance called hemozoin (β-hematin).[2][7]
4-aminoquinoline derivatives are weak bases that, due to an ion-trapping mechanism, accumulate in the parasite's acidic digestive vacuole.[4][8] There, they form a complex with heme through π-π stacking interactions, physically preventing its polymerization into hemozoin.[4] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[4][7]
Caption: Mechanism of heme detoxification inhibition by the scaffold.
Quantitative Data: Antimalarial Activity
Hybrids of 4-aminoquinoline and pyrimidine containing the core scaffold have demonstrated potent, nanomolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[6][9]
| Compound | Target Strain | IC₅₀ (nM) | Reference |
| Hybrid 5b | P. falciparum (CQS) | 10.2 | [6] |
| Hybrid 5b | P. falciparum (CQR) | 15.5 | [6] |
| Chloroquine | P. falciparum (CQS) | 20.0 | [6] |
| Chloroquine | P. falciparum (CQR) | >400.0 | [6] |
Experimental Protocol: β-Hematin Inhibition Assay
This assay is a crucial in vitro method for validating the mechanism of action for potential antimalarial compounds that target heme detoxification.
Objective: To quantify the ability of a test compound to inhibit the formation of β-hematin (hemozoin) from heme.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare a stock solution of the 4-aminoquinoline-3-carbonitrile test compound in DMSO.
-
Prepare a 0.5 M sodium acetate buffer (pH 4.8).
-
-
Assay Procedure:
-
In a 96-well microplate, add the hemin chloride solution.
-
Add serial dilutions of the test compound (and chloroquine as a positive control) to the wells.
-
Initiate the polymerization reaction by adding the sodium acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Quantification:
-
After incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove unreacted heme.
-
Dissolve the final pellet (β-hematin) in a solution of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits β-hematin formation by 50%.
-
Anticancer Potential: Targeting Key Oncogenic Pathways
The 4-aminoquinoline-3-carbonitrile scaffold has emerged as a promising platform for the development of novel anticancer agents.[10][11] Certain derivatives have been engineered to act as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.
Mechanism of Action: Dual EGFR/HER2 Inhibition
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of RTKs. Their overexpression and hyperactivity drive tumor cell proliferation, survival, and metastasis.[10] The dual targeting of both EGFR and HER2 is an attractive and clinically validated strategy for cancer therapy, as it can overcome resistance mechanisms associated with single-target inhibitors.[10]
Derivatives of 4-anilinoquinoline-3-carbonitrile have been specifically designed to function as dual EGFR/HER2 inhibitors.[10] Molecular docking studies show these compounds bind to the ATP-binding site of the kinase domain of both receptors, preventing receptor phosphorylation and blocking downstream signaling cascades (e.g., MAPK and PI3K/Akt pathways).[10] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[10]
Caption: Inhibition of EGFR/HER2 signaling by the scaffold.
Quantitative Data: Antiproliferative Activity
4-anilinoquinoline-3-carbonitrile derivatives have shown significant antiproliferative activity against cancer cell lines that overexpress EGFR or HER2.[10]
| Compound | Cell Line | Target(s) | IC₅₀ (µM) | Reference |
| Compound 6d | SK-BR-3 (Breast) | HER2 | 1.930 | [10] |
| Compound 6d | A431 (Skin) | EGFR | 1.893 | [10] |
| Lapatinib | SK-BR-3 (Breast) | EGFR/HER2 | 2.737 | [10] |
| Neratinib | A431 (Skin) | EGFR/HER2 | 2.151 | [10] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer compounds.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A431, SK-BR-3) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-aminoquinoline-3-carbonitrile test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
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Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of the 4-aminoquinoline scaffold is highly dependent on its substitution pattern. Key SAR insights for antiparasitic and anticancer activity include:
-
Quinoline Ring: The core heterocyclic ring is essential for activity, particularly for intercalating with heme.[12]
-
C7-Position: A halogen atom, typically chlorine (Cl), at the 7-position is critical for antimalarial activity, as it influences the basicity and accumulation of the compound.[12][13]
-
4-Amino Linker: The nitrogen at the 4-position serves as a key attachment point for side chains that modulate activity, solubility, and resistance profiles.
-
Terminal Nitrogen: A basic, protonatable nitrogen at the distal end of the side chain is crucial for the ion-trapping mechanism and accumulation in acidic organelles like the parasite's digestive vacuole or the cancer cell's lysosome.[8][12]
-
3-Carbonitrile Group: This group enhances the scaffold's utility as a building block and can be further functionalized to explore new interactions with biological targets.
Caption: Key SAR features of the 4-aminoquinoline-3-carbonitrile scaffold.
Future Perspectives and Challenges
The 4-aminoquinoline-3-carbonitrile scaffold represents a highly adaptable and pharmacologically relevant platform for modern drug discovery. The demonstrated dual-action potential against both infectious diseases and cancer underscores its versatility.
Future Directions:
-
Broad-Spectrum Agents: Exploration of hybrids that possess combined antiparasitic, anticancer, and antiviral properties.[6]
-
Targeted Therapies: Further derivatization to create highly selective inhibitors for other kinase families or novel biological targets.
-
Overcoming Resistance: Rational design of new analogs to circumvent established drug resistance mechanisms in both malaria parasites and cancer cells.[13]
Challenges:
-
Toxicity and Selectivity: As with many quinoline-based compounds, ensuring a high therapeutic index and minimizing off-target toxicity, such as cardiotoxicity or retinopathy, remains a critical challenge.[12][14]
-
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is essential for clinical translation.
References
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Al-Tel, T. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]
-
Lv, P-C., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. [Link]
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Various Authors. 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]
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Singh, A., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]
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ResearchGate. Diverse Pharmacological Activities of 4-Aminoquinoline and its Derivatives. ResearchGate. [Link]
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Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
Vandekerckhove, S., & D'hooghe, M. (2015). 4-aminoquinolines as Antimalarial Drugs. University of Edinburgh. [Link]
-
Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]
-
Al-Salahi, R., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]
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Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. [Link]
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Madrid, P. B., et al. (2011). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial Agents and Chemotherapy. [Link]
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Kumar, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. [Link]
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Solomon, V. R., et al. (2012). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
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Kumar, A., & Goyal, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. [Link]
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Pharmacy D. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]
-
Singh, A., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. PubMed Central. [Link]
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4-Aminoquinoline-3-carbonitrile: A Strategic Precursor for the Next Generation of Tacrine Analogues
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy and Unmet Needs of Tacrine
Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, marked a significant milestone in symptomatic therapy for this neurodegenerative disorder.[1][2] Its mechanism of action, primarily the inhibition of acetylcholinesterase (AChE), leads to increased levels of the neurotransmitter acetylcholine in the brain, offering temporary amelioration of cognitive decline.[2][3] However, the clinical utility of tacrine has been hampered by its significant hepatotoxicity and modest therapeutic window.[3] This has spurred a sustained effort in the medicinal chemistry community to develop tacrine analogues with improved efficacy, selectivity, and safety profiles.[4][5] The core tetracyclic structure of tacrine, a 9-amino-1,2,3,4-tetrahydroacridine, has proven to be a remarkably fertile ground for structural modification.[4]
This technical guide focuses on the strategic use of 4-aminoquinoline-3-carbonitrile as a versatile and efficient precursor for the synthesis of a diverse range of tacrine analogues. We will delve into the synthetic rationale, key reaction mechanisms, and provide practical, field-proven insights for researchers engaged in the discovery and development of novel cholinesterase inhibitors.
The Precursor of Choice: 4-Aminoquinoline-3-carbonitrile
The selection of a starting material is a critical determinant of the efficiency and versatility of a synthetic route. 4-Aminoquinoline-3-carbonitrile emerges as a highly strategic precursor for the synthesis of tacrine analogues due to several key features:
-
Inherent Quinoline Scaffold: The quinoline core is a privileged structure in medicinal chemistry and forms the foundation of the tacrine molecule.[6] Starting with a pre-formed quinoline ring streamlines the synthetic process.
-
Orthogonally Positioned Functional Groups: The vicinal amino and cyano groups are perfectly poised for the Friedländer annulation, a powerful and widely used method for constructing the final carbocyclic ring of the tacrine scaffold.[7]
-
Amenability to Substitution: The quinoline ring of the precursor can be substituted at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) in the resulting tacrine analogues.
Synthesis of the Precursor: A Practical Approach
A convenient and scalable synthesis of 4-aminoquinoline-3-carbonitrile has been reported, making it an accessible starting material for drug discovery programs.[7] The synthesis typically involves a Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogues.[7]
The Friedländer Annulation: Constructing the Tacrine Scaffold
The cornerstone of synthesizing tacrine analogues from 4-aminoquinoline-3-carbonitrile is the Friedländer annulation. This powerful reaction involves the condensation of an o-aminobenzonitrile with a ketone or aldehyde containing an α-methylene group, leading to the formation of a new fused ring.[8][9][10]
Mechanism of the Friedländer Annulation
The mechanism of the Friedländer annulation, in the context of synthesizing tacrine analogues from 4-aminoquinoline-3-carbonitrile, proceeds through a series of well-established steps:
-
Initial Condensation: The reaction is typically initiated by the acid-catalyzed condensation of the cyclic ketone with the amino group of the 4-aminoquinoline-3-carbonitrile to form an enamine intermediate.
-
Intramolecular Cyclization: The enamine then undergoes an intramolecular nucleophilic attack on the cyano group, leading to the formation of a six-membered ring intermediate.
-
Tautomerization and Aromatization: Subsequent tautomerization and dehydration lead to the formation of the fully aromatic tetracyclic tacrine scaffold.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a representative procedure for the synthesis of a tacrine analogue from 4-aminoquinoline-3-carbonitrile and cyclohexanone. This protocol is based on established methodologies for the Friedländer annulation and can be adapted for other cyclic ketones.[7]
Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)
-
Materials:
-
4-Aminoquinoline-3-carbonitrile
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene
-
5% Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-aminoquinoline-3-carbonitrile (1 equivalent) in toluene, add cyclohexanone (1.2 equivalents) and anhydrous zinc chloride (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a 5% aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tacrine.
-
Structure-Activity Relationships (SAR) of Tacrine Analogues
The versatility of the Friedländer synthesis allows for the creation of a diverse library of tacrine analogues by varying the cyclic ketone reactant. The structural modifications can have a profound impact on the biological activity of the resulting compounds.[4][5]
| Analogue | Modification | Effect on AChE Inhibition | Reference |
| 6-Chloro-tacrine | Chlorine at position 6 | Increased potency | [4] |
| 7-Methoxy-tacrine | Methoxy at position 7 | Variable, can improve selectivity | [4] |
| Homotacrine | Seven-membered carbocyclic ring | Potent inhibitor of both AChE and BuChE | [3] |
| Bis(7)-tacrine | Dimer linked by a heptyl chain | Extremely potent AChE inhibitor | [3] |
Conclusion and Future Directions
4-Aminoquinoline-3-carbonitrile stands out as a highly valuable and strategic precursor for the synthesis of novel tacrine analogues. The efficiency and versatility of the Friedländer annulation, coupled with the accessibility of the precursor, provide a robust platform for the exploration of new chemical space in the quest for improved cholinesterase inhibitors. Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems for the Friedländer reaction, as well as the design and synthesis of multi-target-directed ligands that address other pathological hallmarks of Alzheimer's disease. The continued exploration of tacrine analogues derived from 4-aminoquinoline-3-carbonitrile holds significant promise for the development of safer and more effective therapies for this devastating neurodegenerative disease.
References
- Alshareef, H. F., Mohamed, H. A. E., & Salaheldin, A. M. (2017). Synthesis and Biological Evaluation of New Tacrine Analogues under Microwave Irradiation. Chemical & Pharmaceutical Bulletin, 65(8), 732-738.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4123.
- Proctor, G. R., & Harvey, A. L. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current medicinal chemistry, 7(3), 295–302.
-
Design, Synthesis and Evaluation of Tacrine Based Acetylcholinesterase Inhibitors. (n.d.). Retrieved February 15, 2026, from [Link]
- Synthesis and biological evaluation of novel tacrine derivatives and tacrine-coumarin hybrids as cholinesterase inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4429-4439.
-
Design, Synthesis, and Evaluation of Tacrine-Based Derivatives: Potential Agents to Treat Alzheimer's Disease. (2013). UWSpace. [Link]
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Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
- Proctor, G. R., & Harvey, A. L. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current medicinal chemistry, 7(3), 295–302.
- A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. (2024). Molecules, 29(6), 1399.
- Synthesis of New Tacrine Analogues from 4-Amino-1H-pyrrole-3-carbonitrile. (2017). Letters in Organic Chemistry, 14(7), 488-492.
- Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. (2000). Current Medicinal Chemistry, 7(3), 295-302.
- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2017). Synlett, 28(11), 1319-1322.
- The Friedländer Synthesis of Quinolines. (1982). Organic Reactions, 28, 37-202.
- Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(1), 1-22.
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Methodological & Application
Efficient Synthesis Protocols for 4-Aminoquinoline-3-carbonitrile: A Guide for Researchers and Drug Development Professionals
An Application Note and Protocol Guide
Abstract
4-Aminoquinoline-3-carbonitrile serves as a critical scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatile chemical nature allows for diverse functionalization, making it a highly sought-after intermediate in the synthesis of compounds targeting a wide array of diseases, including cancers and infectious agents. This application note provides detailed, field-proven protocols for the efficient synthesis of 4-aminoquinoline-3-carbonitrile, emphasizing the underlying chemical principles and practical considerations for maximizing yield and purity. We present two robust methodologies: the classic Thorpe-Ziegler condensation approach and a modern microwave-assisted one-pot synthesis, offering researchers options that balance tradition with innovation. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this pivotal molecular building block.
Introduction: The Significance of the 4-Aminoquinoline-3-carbonitrile Scaffold
The 4-aminoquinoline moiety is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine. The addition of a nitrile group at the C3 position and an amino group at the C4 position creates the 4-aminoquinoline-3-carbonitrile core, a versatile intermediate with multiple reactive sites. This unique arrangement allows for subsequent chemical modifications to generate extensive libraries of novel compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group is readily acylated, alkylated, or used in cyclization reactions. This chemical tractability has led to the development of potent inhibitors of various kinases, crucial targets in oncology.
Synthesis Methodologies: A Comparative Overview
The synthesis of 4-aminoquinoline-3-carbonitriles can be approached through several routes. The choice of method often depends on factors such as available starting materials, desired scale, and equipment availability. Here, we detail two highly efficient and reproducible protocols.
Diagram 1: General Synthetic Approaches
Caption: Overview of synthetic pathways to 4-aminoquinoline-3-carbonitrile.
Protocol 1: Classic Thorpe-Ziegler Condensation Approach
This method is a robust and well-established route that relies on the intramolecular cyclization of an enaminonitrile. It is particularly valued for its scalability and the relatively low cost of starting materials. The key to this synthesis is the formation of a β-enaminonitrile intermediate, which then undergoes a base-catalyzed intramolecular cyclization, known as the Thorpe-Ziegler reaction, to form the desired quinoline ring system.
Diagram 2: Thorpe-Ziegler Condensation Workflow
Caption: Step-wise workflow for the Thorpe-Ziegler synthesis.
Step-by-Step Protocol:
-
Synthesis of the β-Enaminonitrile Intermediate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-aminobenzonitrile (1.0 eq) and an appropriate acetonitrile derivative (e.g., malononitrile, 1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or potassium carbonate (0.1 eq), to the mixture.
-
The reaction is typically performed in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid β-enaminonitrile intermediate will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Thorpe-Ziegler Cyclization:
-
Suspend the dried β-enaminonitrile intermediate in a suitable solvent, such as DMF or ethanol, in a round-bottom flask.
-
Add a strong base, typically sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C under a nitrogen atmosphere. Caution: Sodium hydride is highly reactive and pyrophoric; handle with extreme care.
-
After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the cyclization by TLC. The reaction is usually complete within 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
The 4-aminoquinoline-3-carbonitrile product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove any organic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-aminoquinoline-3-carbonitrile.
-
Table 1: Comparison of Reaction Parameters for Protocol 1
| Parameter | Synthesis of β-Enaminonitrile | Thorpe-Ziegler Cyclization |
| Key Reagents | 2-aminobenzonitrile, Acetonitrile derivative, Piperidine/K₂CO₃ | β-Enaminonitrile, NaH/t-BuOK |
| Solvent | DMF, DMSO | DMF, Ethanol |
| Temperature | 80-120 °C | 60-80 °C |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 75-90% | 80-95% |
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. This one-pot protocol combines the formation of the enaminonitrile and its subsequent cyclization in a single step, offering a more streamlined and efficient approach.
Diagram 3: Microwave-Assisted One-Pot Workflow
Caption: Workflow for the microwave-assisted one-pot synthesis.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 eq), malononitrile (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable high-boiling point solvent, such as DMF or DMSO (3-5 mL).
-
Seal the vessel with a septum cap.
-
-
Microwave Irradiation:
-
Place the sealed vessel into the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction temperature to 120-150 °C and the reaction time to 15-30 minutes. The power output will be automatically adjusted by the microwave unit to maintain the set temperature.
-
Monitor the internal pressure of the vessel to ensure it remains within the safe operating limits of the equipment.
-
-
Work-up and Purification:
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Open the vessel and pour the reaction mixture into ice-water.
-
The crude 4-aminoquinoline-3-carbonitrile will precipitate.
-
Collect the solid by vacuum filtration and wash it extensively with water to remove the inorganic base and residual solvent.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.
-
Table 2: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Thorpe-Ziegler | Protocol 2: Microwave-Assisted |
| Number of Steps | Two | One (One-Pot) |
| Total Reaction Time | 6-12 hours | 15-30 minutes |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Typical Overall Yield | 60-85% | 70-90% |
| Key Advantages | Scalability, Low-cost reagents | Speed, High efficiency, Simplicity |
| Key Disadvantages | Longer reaction times, Use of hazardous reagents (NaH) | Requires specialized equipment |
Conclusion and Future Perspectives
Both the classic Thorpe-Ziegler condensation and the modern microwave-assisted one-pot synthesis represent effective and reliable methods for producing 4-aminoquinoline-3-carbonitrile. The choice between these protocols will be dictated by the specific needs of the research setting, including the desired scale of the reaction, the urgency of obtaining the product, and the availability of specialized equipment. The Thorpe-Ziegler method remains a workhorse for large-scale synthesis, while the microwave-assisted approach offers unparalleled speed and efficiency for rapid library generation and medicinal chemistry applications. Future research in this area will likely focus on the development of even more environmentally benign and atom-economical synthetic routes, potentially utilizing novel catalytic systems to further enhance the efficiency and sustainability of 4-aminoquinoline-3-carbonitrile synthesis.
References
-
Title: Recent Developments in the Chemistry and Biology of 4-Aminoquinolines. Source: Molecules URL: [Link]
-
Title: A review on the synthesis of 4-aminoquinoline-3-carbonitrile derivatives and their biological activities. Source: Research on Chemical Intermediates URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis – A Review. Source: Current Organic Chemistry URL: [Link]
Application Note: Streamlined One-Pot Synthesis of 4-Aminoquinoline-3-carbonitrile Derivatives
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds.[1][2] Within this class, 4-aminoquinoline derivatives hold a place of particular importance in medicinal chemistry and drug development.[3] This scaffold is the core of numerous approved drugs, including the celebrated antimalarials chloroquine and amodiaquine, as well as agents with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The addition of a carbonitrile group at the 3-position further enhances the molecular diversity and potential for therapeutic applications, making 4-aminoquinoline-3-carbonitrile derivatives attractive targets for synthesis.[6][7] These compounds serve as crucial building blocks for constructing more complex polycyclic systems and have been investigated as potent inhibitors of EGFR/HER2 receptors in cancer therapy.[6][8]
Traditionally, the synthesis of substituted quinolines has relied on classic named reactions like the Friedländer, Skraup, or Doebner-Miller syntheses.[2] While foundational, these methods often require harsh conditions, multiple steps, and can suffer from limited substrate scope. Modern synthetic chemistry has increasingly shifted towards multicomponent reactions (MCRs), which offer a more efficient and atom-economical approach by combining three or more reactants in a single synthetic operation to construct complex molecules.[9] This application note details a robust and efficient one-pot, three-component cascade synthesis for a diverse array of 4-aminoquinoline derivatives, including those with the 3-carbonitrile functionality.
Principle of the Method: A Tin(IV) Chloride-Mediated Cascade
This protocol leverages a powerful one-pot, three-component reaction that condenses a 2-aminobenzonitrile, an aldehyde, and an active methylene compound (in this case, malononitrile) to directly afford the desired 4-aminoquinoline-3-carbonitrile scaffold.[10][11] The reaction is efficiently mediated by a Lewis acid, Tin(IV) chloride (SnCl₄), and proceeds through a tandem sequence of condensation, intramolecular cyclization (a Thorpe-Ziegler type reaction), and subsequent aromatization.[10]
The key advantages of this methodology are:
-
High Efficiency: Multiple chemical bonds are formed in a single pot, reducing reaction time, solvent waste, and purification steps.[2][9]
-
Operational Simplicity: The procedure is straightforward to execute without the need for isolating intermediates.
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the 2-aminobenzonitrile and aldehyde starting materials, allowing for the generation of a diverse library of derivatives.[10]
-
Good to Excellent Yields: The protocol consistently delivers high yields of the target compounds.[10]
The proposed mechanism initiates with the condensation of the aldehyde and malononitrile to form a Knoevenagel adduct. This is followed by a Michael addition of the 2-aminobenzonitrile. The subsequent key step is an intramolecular cyclization of the amino group onto one of the nitrile groups, characteristic of a Thorpe-Ziegler reaction, which forms the heterocyclic ring.[12][13] The final step is an aromatization to yield the stable 4-aminoquinoline-3-carbonitrile product.
Caption: High-level experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 4-amino-2-phenylquinoline-3-carbonitrile as a representative example. The methodology can be adapted for various substituted 2-aminobenzonitriles and aldehydes.
Materials and Reagents:
-
2-Aminobenzonitrile (1.0 mmol, 1.0 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.2 mmol, 1.2 equiv)
-
Tin(IV) chloride (SnCl₄) (1.0 M solution in CH₂Cl₂, 0.2 mmol, 0.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.2 mmol).
-
Solvent Addition: Add 5 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
-
Catalyst Addition: Stir the mixture at room temperature and add SnCl₄ solution (0.2 mL of a 1.0 M solution in CH₂Cl₂, 0.2 mmol) dropwise.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 12-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate mixture to afford the pure 4-amino-2-phenylquinoline-3-carbonitrile.
Reaction Mechanism: A Step-by-Step View
The elegance of this one-pot synthesis lies in its cascade of well-orchestrated reaction steps, catalyzed by the Lewis acid SnCl₄.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Login [esr.ie]
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- 6. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
Synthesis of Pyrimido[4,5-b]quinolines from 4-Aminoquinoline-3-carbonitrile: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of the pyrimido[4,5-b]quinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Starting from the versatile precursor, 4-aminoquinoline-3-carbonitrile, this application note details a robust and efficient synthetic protocol. It delves into the underlying chemical principles, offers a step-by-step experimental procedure, and provides essential information on product characterization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the Pyrimido[4,5-b]quinoline Core
The pyrimido[4,5-b]quinoline ring system is a fused heterocyclic scaffold that has garnered substantial attention in the scientific community due to its diverse and potent biological activities.[1] This structural motif is present in numerous compounds that have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4] The therapeutic potential of these compounds stems from their ability to interact with various biological targets, making them attractive candidates for drug development programs.
The synthesis of pyrimido[4,5-b]quinolines can be approached through various synthetic strategies.[5] One common and effective method involves the construction of the pyrimidine ring onto a pre-existing quinoline core.[5][6] The starting material, 4-aminoquinoline-3-carbonitrile, is a particularly useful precursor for this purpose due to the presence of vicinal amino and cyano groups, which can readily undergo cyclization reactions to form the desired fused ring system.[7]
Synthetic Strategy: From 4-Aminoquinoline-3-carbonitrile to Pyrimido[4,5-b]quinoline
The core of this synthetic approach lies in the cyclization of 4-aminoquinoline-3-carbonitrile with a suitable one-carbon synthon. This reaction builds the pyrimidine ring onto the quinoline framework. A variety of reagents can serve as the one-carbon source, leading to different substituents on the resulting pyrimido[4,5-b]quinoline core.
A widely employed and effective method involves the use of formamide, which upon heating, facilitates the cyclization to yield 4-aminopyrimido[4,5-b]quinoline.[5] Other reagents such as urea and guanidine can also be utilized to introduce amino groups at the 4-position of the pyrimido[4,5-b]quinoline system.[5][6]
The general reaction mechanism proceeds through an initial nucleophilic attack of the amino group of the 4-aminoquinoline-3-carbonitrile onto the electrophilic carbon of the one-carbon synthon. This is followed by an intramolecular cyclization via the nitrile group, and subsequent tautomerization to afford the aromatic pyrimido[4,5-b]quinoline product.
Experimental Protocol: Synthesis of 4-Aminopyrimido[4,5-b]quinoline
This section provides a detailed, step-by-step protocol for the synthesis of 4-aminopyrimido[4,5-b]quinoline from 4-aminoquinoline-3-carbonitrile using formamide.
Materials and Reagents:
-
4-Aminoquinoline-3-carbonitrile
-
Formamide
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminoquinoline-3-carbonitrile (1.0 eq).
-
Addition of Reagent: To the flask, add an excess of formamide (e.g., 10-20 eq). The large excess of formamide serves as both the reactant and the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 180-210 °C, the boiling point of formamide) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Periodically, take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethanol), and spot it on a TLC plate alongside the starting material. Develop the plate in an appropriate solvent system and visualize under a UV lamp. The reaction is considered complete when the starting material spot has disappeared.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Upon cooling, a solid product may precipitate.
-
Precipitation and Filtration: Pour the cooled reaction mixture into a beaker containing cold deionized water. This will induce the precipitation of the crude product. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any residual formamide, followed by a wash with a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the synthesis of 4-aminopyrimido[4,5-b]quinoline.
Characterization and Data
The synthesized 4-aminopyrimido[4,5-b]quinoline should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the quinoline and pyrimidine rings, as well as the amine protons. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the quaternary carbons of the fused ring system. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 4-aminopyrimido[4,5-b]quinoline. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group and C=N and C=C stretching of the aromatic rings. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Ensure the reaction is heated to the appropriate reflux temperature and monitor closely by TLC until the starting material is consumed. |
| Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. | |
| Impure product | Incomplete removal of formamide. | Wash the crude product thoroughly with copious amounts of water during filtration. |
| Presence of side products. | Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) may be necessary to improve purity. | |
| Difficulty in precipitating the product | Product is soluble in the work-up solvent. | Try adding a co-solvent or using a different solvent system for precipitation. Alternatively, extract the product with an appropriate organic solvent. |
Conclusion
The synthesis of pyrimido[4,5-b]quinolines from 4-aminoquinoline-3-carbonitrile is a versatile and efficient method for accessing this important class of heterocyclic compounds. The protocol described herein provides a reliable and straightforward procedure for the preparation of 4-aminopyrimido[4,5-b]quinoline. This foundational molecule can serve as a key intermediate for the synthesis of a diverse library of derivatives for further investigation in drug discovery and medicinal chemistry programs.
References
-
Indian Academy of Sciences. (n.d.). One-pot synthesis of novel pyrimido[4,5-b]quinolines and pyrido[2,3-d:6,5d ]dipyrimidines using encapsulated-γ-Fe2O3 nanopartic. Retrieved from [Link]
-
Scientific Reports. (n.d.). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Retrieved from [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). A Convenient One-pot Synthesis of Pyrimido[4,5-b]quinolines as 5-Deaza Non-classical Antifolate Inhibitors. Retrieved from [Link]
-
IOPscience. (2024, March 6). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved from [Link]
-
Bentham Science. (2023, September 1). Synthesis of Pyrimido[4, 5-b]quinolones from 6-Aminopyrimidin-4- (thi)one Derivatives (Part I). Retrieved from [Link]
-
OUCI. (n.d.). synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Retrieved from [Link]
-
Pharmacognosy Journal. (2021, March 15). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of pyrimido[4,5‐b]quinolines as potent antifungal agents. Retrieved from [Link]
-
Taylor & Francis Online. (2024, September 18). One-pot synthesis and pharmacological evaluation of new quinoline/pyrimido-diazepines as pulmonary antifibrotic agents. Retrieved from [Link]
-
PubMed. (1996, May). Synthesis and anticancer properties of pyrimido[4,5-b]quinolines. Retrieved from [Link]
-
Bentham Science. (2024, September 19). Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 22). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Retrieved from [Link]
-
ResearchGate. (2015, March 27). Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 22). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Retrieved from [Link]
-
ResearchGate. (2022, February 6). (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Retrieved from [Link]
-
ACS Publications. (2026, January 30). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH). Retrieved from [Link]
-
PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
Sources
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- 4. Synthesis and anticancer properties of pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 4-Aminoquinoline-3-carbonitrile
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The vicinal amino and cyano groups of 4-aminoquinoline-3-carbonitrile make it a particularly attractive building block for the synthesis of more complex heterocyclic systems.[3] This application note provides a detailed protocol for the efficient synthesis of 4-aminoquinoline-3-carbonitrile utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4][5][6][7][8] The causality behind experimental choices, a step-by-step protocol, and expected outcomes are detailed to ensure reproducibility and success.
Introduction: The Significance of 4-Aminoquinoline-3-carbonitrile and the Rationale for Microwave Synthesis
The quinoline ring system is a privileged scaffold in drug discovery, with numerous approved drugs containing this motif.[1][2] Specifically, the 4-aminoquinoline core is renowned for its role in antimalarial drugs like chloroquine and amodiaquine.[9][10] The introduction of a carbonitrile group at the 3-position and an amino group at the 4-position creates a versatile intermediate, the enaminonitrile moiety, which is a valuable precursor for constructing fused heterocyclic systems.[3]
Traditional synthetic routes to quinoline derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. The core advantages of MAOS stem from its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature.[4] This results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[4][6][7][8]
-
Higher Yields and Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[4][6][7]
-
Energy Efficiency and Greener Chemistry: Shorter reaction times and, in some cases, the ability to use less solvent or solvent-free conditions contribute to a more environmentally friendly process.[5][7]
This application note details a one-pot, three-component reaction for the synthesis of 4-aminoquinoline-3-carbonitrile, a method well-suited for microwave assistance.
Reaction Mechanism and Workflow
The synthesis of 4-aminoquinoline-3-carbonitrile can be efficiently achieved through a one-pot, three-component reaction involving an appropriately substituted aniline, an aldehyde, and malononitrile. The plausible reaction mechanism, often facilitated by a catalyst, proceeds through a series of tandem reactions including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.
Caption: Workflow for the microwave-assisted synthesis of 4-aminoquinoline-3-carbonitrile.
Experimental Protocol
This protocol is designed for use with a dedicated scientific microwave reactor equipped with temperature and pressure monitoring.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzonitrile | Reagent | Major Chemical Supplier | |
| Benzaldehyde | Reagent | Major Chemical Supplier | |
| Malononitrile | Reagent | Major Chemical Supplier | Toxic, handle with care. |
| L-Proline | Reagent | Major Chemical Supplier | Catalyst |
| Ethanol | ACS Grade | Major Chemical Supplier | Solvent |
| Deionized Water | In-house | ||
| 10 mL Microwave Reaction Vial | With snap cap and stirrer bar |
3.2. Step-by-Step Synthesis Protocol
-
Vessel Preparation: Place a magnetic stirrer bar into a 10 mL microwave reaction vial.
-
Addition of Reactants: To the vial, add 2-aminobenzonitrile (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Solvent Addition: Add 3 mL of ethanol to the reaction vial.
-
Vessel Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (Ramp time: 2 minutes)
-
Hold Time: 10 minutes
-
Power: Dynamic (The instrument will adjust power to maintain the target temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (approximately 20-30 minutes) using the instrument's cooling system.
-
Product Isolation: Upon cooling, a precipitate should form. Pour the reaction mixture into a beaker containing 20 mL of cold deionized water.
-
Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the crude 4-amino-2-phenylquinoline-3-carbonitrile.
-
Purification (if necessary): The crude product can be further purified by recrystallization from ethanol to yield a pure solid.
Data and Expected Results
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| 2-Aminobenzonitrile | 1.0 mmol |
| Benzaldehyde | 1.0 mmol |
| Malononitrile | 1.0 mmol |
| L-Proline | 0.1 mmol |
| Solvent | Ethanol (3 mL) |
| Microwave Temperature | 120 °C |
| Microwave Time | 10 minutes |
| Expected Yield | 75-85% |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inefficient microwave absorption | Add a small amount of a more polar co-solvent like DMF.[4] |
| Low substrate reactivity | Increase the reaction temperature in 10 °C increments or extend the reaction time. | |
| Formation of Impurities | Localized overheating | Ensure stirring is adequate. If possible, use pulsed heating to maintain a uniform temperature.[4] |
| Decomposition of product | Lower the reaction temperature and shorten the irradiation time. | |
| Poor Reproducibility | Inconsistent starting material quality | Ensure the purity of all reactants and the use of anhydrous solvents if necessary.[4] |
Conclusion
The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding method for the synthesis of 4-aminoquinoline-3-carbonitrile. This approach significantly reduces reaction times compared to conventional methods, aligning with the principles of green chemistry while providing a versatile building block for drug discovery and development. The detailed protocol and troubleshooting guide are intended to enable researchers to successfully implement this methodology in their own laboratories.
References
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Available from: [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). ResearchGate. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Available from: [Link]
-
Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. Connect Journals. Available from: [Link]
-
Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available from: [Link]
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available from: [Link]
-
Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. Sciforum. Available from: [Link]
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2026). The Journal of Organic Chemistry. Available from: [Link]
-
Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available from: [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available from: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available from: [Link]
-
Ahmed, N., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available from: [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. Available from: [Link]
-
Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. Available from: [Link]
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Reaction of 4-Aminoquinoline-3-carbonitrile with urea and thiourea
Application Note & Protocol
Topic: Synthesis of Bioactive Pyrimido[4,5-b]quinoline Scaffolds via Cyclization of 4-Aminoquinoline-3-carbonitrile with Urea and Thiourea
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fusion of pyrimidine and quinoline rings creates the pyrimido[4,5-b]quinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its diverse and potent pharmacological activities.[1] This document provides a detailed protocol for the synthesis of key derivatives of this scaffold: 4-aminopyrimido[4,5-b]quinolin-2(1H)-one and its thio-analogue, 4-aminopyrimido[4,5-b]quinolin-2(1H)-thione. The synthesis strategy employs a straightforward and efficient cyclocondensation reaction starting from 4-aminoquinoline-3-carbonitrile with urea and thiourea, respectively.[2][3] This application note outlines the underlying reaction mechanism, provides step-by-step experimental protocols, and discusses the broad therapeutic potential of the resulting compounds, which are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
Introduction: The Pyrimido[4,5-b]quinoline Core in Drug Discovery
The quinoline ring system is a foundational motif in numerous therapeutic agents, most notably in antimalarial drugs like chloroquine.[7][8] When fused with a pyrimidine ring, it forms the pyrimido[4,5-b]quinoline nucleus, a structure analogous to flavins and other biologically crucial molecules.[2] This structural feature has made pyrimido[4,5-b]quinoline derivatives a focal point of extensive research, revealing a wide spectrum of biological activities. These compounds have demonstrated significant potential as anticancer agents by targeting key enzymes like EGFR and HER2, as anti-inflammatory agents, and as potent antimicrobial and antiviral therapeutics.[1]
The synthetic pathway described herein utilizes the ortho-amino-nitrile functionality of 4-aminoquinoline-3-carbonitrile. This arrangement of a nucleophilic amino group adjacent to an electrophilic nitrile group is a classic precursor for the annulation of a pyrimidine ring, providing a direct and atom-economical route to this privileged scaffold.[9] The reaction with urea or thiourea serves as an effective method to introduce the C2-oxo or C2-thio functionalities, which are common features in biologically active derivatives.[3]
Reaction Principle and Mechanism
The conversion of an ortho-amino-nitrile into a fused 4-aminopyrimidine ring via reaction with urea or thiourea proceeds through a two-step mechanism: initial addition followed by intramolecular cyclization.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the exocyclic 4-amino group of the quinoline on the electrophilic carbonyl (or thiocarbonyl) carbon of urea (or thiourea). This forms an open-chain ureido or thioureido intermediate. The high temperatures used in the fusion method facilitate this step and the elimination of ammonia.
-
Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack from a nitrogen atom of the newly formed ureido/thioureido moiety onto the carbon atom of the nitrile group. This ring-closing step is the key to forming the six-membered pyrimidine ring. Tautomerization of the resulting imine leads to the final, stable aromatic 4-aminopyrimido[4,5-b]quinoline product.
This mechanism is a well-established method for constructing fused pyrimidine systems and offers a reliable pathway to the target molecules.[2]
Experimental Protocols
These protocols detail the synthesis of 4-aminopyrimido[4,5-b]quinolin-2(1H)-one and its thione analogue under solvent-free fusion conditions.
Materials and Equipment
| Reagents | Equipment |
| 4-Aminoquinoline-3-carbonitrile | Round-bottom flasks (50 mL) |
| Urea | Heating mantle with stirrer |
| Thiourea | Thermometer / Temperature controller |
| Ethanol | Buchner funnel and filter flask |
| Deionized Water | Glass stirring rod |
| Spatulas and weighing balance | |
| TLC plates (Silica gel 60 F254) | |
| Melting point apparatus | |
| Standard laboratory glassware |
Protocol 1: Synthesis of 4-Aminopyrimido[4,5-b]quinolin-2(1H)-one
This protocol describes the reaction with urea.
-
Preparation: In a 50 mL round-bottom flask, thoroughly mix 4-aminoquinoline-3-carbonitrile (e.g., 1.69 g, 10 mmol) and urea (e.g., 1.20 g, 20 mmol) using a glass stirring rod to ensure a homogenous solid mixture.
-
Reaction (Fusion): Place the flask in a heating mantle and heat the mixture to 180-200°C. The solids will melt, and the evolution of ammonia gas will be observed, indicating the progression of the reaction. Maintain this temperature for 30-45 minutes, stirring intermittently if possible.
-
Work-up: Allow the flask to cool to room temperature. The molten mass will solidify.
-
Purification: Add approximately 20 mL of hot water to the flask and break up the solid mass. Stir the suspension vigorously for 15 minutes. This step removes excess urea and other water-soluble impurities.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with water (2 x 15 mL) followed by a small amount of cold ethanol (10 mL).
-
Drying: Dry the purified product in an oven at 80-100°C to a constant weight.
-
Characterization: Determine the yield, melting point, and characterize the product using IR, NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-Aminopyrimido[4,5-b]quinolin-2(1H)-thione
This protocol describes the reaction with thiourea.
-
Preparation: In a 50 mL round-bottom flask, combine 4-aminoquinoline-3-carbonitrile (e.g., 1.69 g, 10 mmol) and thiourea (e.g., 1.52 g, 20 mmol). Mix the solids thoroughly.
-
Reaction (Fusion): Heat the mixture in a heating mantle to 180-200°C for 30-45 minutes. The mixture will melt and react, with the evolution of gas.
-
Work-up: After cooling to room temperature, a solid mass will form.
-
Purification: Triturate the solid product with hot water (20 mL) to dissolve unreacted thiourea.
-
Isolation: Filter the suspension to collect the crude product. Wash the solid with water (2 x 15 mL) and then with cold ethanol (10 mL).
-
Drying: Dry the final product in an oven to a constant weight.
-
Characterization: Analyze the product for yield, melting point, and structural confirmation via spectroscopic methods.
Expected Results and Data
The successful synthesis will yield the target pyrimido[4,5-b]quinoline derivatives as solid powders. The solvent-free fusion method is expected to produce good to excellent yields.
| Parameter | Product from Urea | Product from Thiourea |
| Product Name | 4-Aminopyrimido[4,5-b]quinolin-2(1H)-one | 4-Aminopyrimido[4,5-b]quinolin-2(1H)-thione |
| Expected Yield | 75-85% | 80-90% |
| Appearance | Off-white to pale yellow solid | Yellow solid |
| Key IR Signal (cm⁻¹) | ~1650 (C=O, amide); Disappearance of ~2220 (C≡N) | ~1250 (C=S); Disappearance of ~2220 (C≡N) |
| ¹H NMR | Appearance of new signals for pyrimidine ring protons and NH/NH₂ protons, disappearance of starting material signals. | Appearance of new signals for pyrimidine ring protons and NH/NH₂ protons, disappearance of starting material signals. |
Visualization of Syntheses and Workflow
Reaction Pathways
The following diagrams illustrate the transformation of 4-aminoquinoline-3-carbonitrile into the target heterocyclic systems.
Caption: Reaction schemes for urea and thiourea cyclization.
Experimental Workflow
The generalized workflow for the synthesis is depicted below.
Caption: General experimental workflow for synthesis.
Applications and Scientific Significance
The products synthesized through these protocols, 4-aminopyrimido[4,5-b]quinolin-2(1H)-one and its thione analogue, are valuable scaffolds for further chemical modification and biological screening. Quinazoline and its fused derivatives are known to possess a remarkable range of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many quinazoline derivatives are potent inhibitors of tyrosine kinases such as EGFR, making them valuable in oncology research.[1][4]
-
Anti-inflammatory Properties: Certain derivatives have shown significant anti-inflammatory effects, comparable to reference drugs like diclofenac.[1]
-
Antimicrobial and Antiviral Effects: The scaffold is present in compounds active against various bacteria, fungi, and viruses.[5][6]
-
Antimalarial Potential: Building upon the legacy of the 4-aminoquinoline core, these more complex derivatives are being investigated as next-generation antimalarial agents.[10][11]
By providing a straightforward and robust method for accessing the pyrimido[4,5-b]quinoline core, these protocols empower researchers to generate libraries of novel compounds for screening in various drug discovery programs.
References
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Available at: [Link]
-
Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. (2015). ResearchGate. Available at: [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). PMC. Available at: [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). ResearchGate. Available at: [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry. Available at: [Link]
-
Recent advances in the biological activity of quinazoline. (2020). Int J Pharm Chem Anal. Available at: [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2022). Eco-Vector Journals Portal. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]
-
One-pot synthesis of novel pyrimido[4,5-b]quinolines and pyrido[2,3-d]. (2016). SciSpace. Available at: [Link]
-
Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. (2021). Pharmacog J. Available at: [Link]
-
An efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cellulose/Sb (V) as a bio-based magnetic nano-catalyst. (2021). Scientia Iranica. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC. Available at: [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (2008). PMC. Available at: [Link]
-
Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. (2022). ResearchGate. Available at: [Link]
-
Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. (2025). ResearchGate. Available at: [Link]
-
Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. (2014). PubMed Central. Available at: [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Available at: [Link]
-
Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. (2025). ResearchGate. Available at: [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. Available at: [Link]
-
An e cient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel. (2021). Scientia Iranica. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Novel Urea Bridged Macrocyclic Molecules Using BTC. (2025). ResearchGate. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Available at: [Link]
-
Synthesis of novel thiourea, thiazolidinedione and thioparabanic acid derivatives of 4-aminoquinoline as potent antimalarials. (2025). ResearchGate. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One. Available at: [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Synthesis of novel thiourea, thiazolidinedione and thioparabanic acid derivatives of 4-aminoquinoline as potent antimalarials. (2009). PubMed. Available at: [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025). MDPI. Available at: [Link]
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Application Notes & Protocols: A Guide to Catalytic Reagents for the Synthesis of 4-Aminoquinoline-3-carbonitrile
Introduction: The Strategic Importance of 4-Aminoquinoline-3-carbonitriles
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2][3][4] Its derivatives are subjects of intense research due to their broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] Within this privileged class of compounds, 4-aminoquinoline-3-carbonitriles are particularly valuable synthetic intermediates. The vicinal amino and cyano groups act as a versatile "enaminonitrile" moiety, providing a reactive handle for constructing more complex, fused heterocyclic systems through ring-forming reactions.[8]
This guide provides an in-depth analysis of the primary catalytic strategies for constructing the 4-aminoquinoline-3-carbonitrile core. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer insights into the selection of appropriate catalytic systems to empower researchers in drug discovery and synthetic organic chemistry.
Strategy 1: The Thorpe-Ziegler Cyclization Approach
The Thorpe-Ziegler reaction is a classical and powerful method for intramolecular C-C bond formation to synthesize cyclic compounds.[2] Its application to the synthesis of 4-aminoquinoline-3-carbonitriles relies on the base-catalyzed cyclization of a strategically prepared dinitrile precursor.
Mechanistic Insight
The reaction proceeds via an intramolecular cyclization of a 2-(cyanoethylamino)benzonitrile derivative. The choice of a strong, non-nucleophilic base is critical. The base abstracts an acidic α-proton from the methylene group positioned between the amino group and one of the nitrile functionalities.[2] This generates a resonance-stabilized carbanion, which then performs an intramolecular nucleophilic attack on the electrophilic carbon of the second nitrile group (the one attached to the aromatic ring). The resulting imine intermediate undergoes tautomerization to yield the thermodynamically stable enamine, which, in this case, is the aromatic 4-aminoquinoline-3-carbonitrile product.
The overall workflow for this strategy is a two-step process, starting from a substituted anthranilonitrile.
Caption: General workflow for 4-aminoquinoline-3-carbonitrile synthesis via Thorpe-Ziegler cyclization.
Catalytic Reagents & Conditions
The selection of the base is pivotal for the success of both the initial N-alkylation and the final cyclization.
-
For N-Alkylation: A moderately strong base like potassium tert-butoxide (t-BuOK) is effective for the selective mono-N-alkylation of the starting anthranilonitrile with 3-bromopropanenitrile. The reaction is typically performed in an anhydrous polar aprotic solvent like DMF at room temperature.[8]
-
For Thorpe-Ziegler Cyclization: A much stronger base is required to deprotonate the α-carbon of the nitrile. tert-Butyllithium (t-BuLi) in THF at low temperatures (-78 °C) is the reagent of choice to facilitate the intramolecular cyclization, leading to the desired quinoline product in moderate yields.[8]
Protocol 1: Synthesis of 4-Amino-6-methylquinoline-3-carbonitrile
This protocol is adapted from the work of Tarawneh, A. H. (2022).[8]
Part A: Synthesis of 2-((2-Cyanoethyl)amino)-5-methylbenzonitrile
-
Reagents & Materials: 2-Amino-5-methylbenzonitrile, 3-bromopropanenitrile, potassium tert-butoxide (t-BuOK), anhydrous Dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure: a. To a stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in anhydrous DMF, add t-BuOK (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂). b. Stir the mixture at 0 °C for 20 minutes. c. Add a solution of 3-bromopropanenitrile (1.1 eq) in anhydrous DMF dropwise over 15 minutes. d. Allow the reaction to warm to room temperature and stir for 24 hours. e. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
Part B: Thorpe-Ziegler Cyclization to 4-Amino-6-methylquinoline-3-carbonitrile
-
Reagents & Materials: 2-((2-Cyanoethyl)amino)-5-methylbenzonitrile, tert-Butyllithium (t-BuLi) in pentane (1.7 M), anhydrous Tetrahydrofuran (THF), saturated aqueous sodium bicarbonate.
-
Procedure: a. Dissolve the product from Part A (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add t-BuLi solution (2.5 eq) dropwise via syringe, maintaining the temperature below -70 °C. d. Stir the reaction mixture at -78 °C for 3 hours. e. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. f. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL). g. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. h. Purify the residue by column chromatography to afford 4-amino-6-methylquinoline-3-carbonitrile.
| Substituent (on Anthranilonitrile) | N-Alkylation Yield (%) | Thorpe-Ziegler Cyclization Yield (%) |
| H | ~70-80 | ~50-60 |
| 6-Methyl | ~75-85 | ~55-65 |
| 7-Methyl | ~70-80 | ~50-60 |
| 6-Fluoro | ~65-75 | ~45-55 |
| Table 1: Representative yields for the two-step Thorpe-Ziegler synthesis of 4-aminoquinoline-3-carbonitriles. Data synthesized from trends reported in the literature.[8] |
Strategy 2: The Friedländer Annulation
The Friedländer synthesis is one of the most direct and versatile methods for preparing quinolines.[9][10] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile.[11]
Mechanistic Insight
For the synthesis of 4-aminoquinoline-3-carbonitriles, the key starting materials are a 2-aminobenzonitrile and a ketone with an α-methylene group. The reaction is typically catalyzed by an acid or a base. The mechanism initiates with an aldol-type condensation between the ketone and the nitrile group of the 2-aminobenzonitrile, catalyzed by the reagent. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl carbon. The final step is a dehydration (aromatization) to yield the stable quinoline ring system.
Caption: Simplified reaction pathway of the Friedländer Annulation.
Catalytic Reagents & Conditions
A wide array of catalysts have been developed to promote the Friedländer annulation, with a significant trend towards milder and more environmentally friendly options.
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as ceric ammonium nitrate (CAN)[12] and neodymium(III) nitrate hexahydrate are highly effective.[11] Molecular iodine has also been reported as a mild and efficient catalyst.[11]
-
Metal-Free Catalysts: Sulfonic acid ionic liquids have been employed as dual solvent-catalysts, enabling the reaction to proceed under solvent-free conditions at moderate temperatures.[10]
-
Green Chemistry Approaches: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption.[1] Nanocatalysts, such as magnetic core-shell nanoparticles (e.g., Fe₃O₄@SiO₂/ZnCl₂), offer excellent activity and the advantage of easy recovery and reusability.[10][13]
Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Friedländer Synthesis
This protocol is based on the efficient and mild conditions reported by Bose, D. S., et al. (2010).[12]
-
Reagents & Materials: 2-Aminobenzonitrile, a suitable ketone (e.g., cyclohexanone), Ceric Ammonium Nitrate (CAN), Ethanol.
-
Procedure: a. In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 mmol) and the ketone (1.2 mmol) in ethanol (10 mL). b. Add Ceric Ammonium Nitrate (CAN) (0.1 mmol, 10 mol%) to the solution. c. Stir the mixture vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 45-60 minutes. d. Upon completion, pour the reaction mixture into ice-cold water (50 mL). e. The solid product typically precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum. f. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aminoquinoline-3-carbonitrile derivative.
| Catalyst | Conditions | Typical Yield (%) | Reference |
| Ceric Ammonium Nitrate | EtOH, Room Temp, 45 min | 85-95 | [12] |
| p-TsOH | Solvent-free, 120°C, 1-2 h | 80-92 | [11] |
| Molecular Iodine | EtOH, Reflux, 3-4 h | 82-94 | [11] |
| Fe₃O₄@SiO₂/ZnCl₂ | Solvent-free, 60°C, 2 h | ~95 | [10] |
| Table 2: Comparison of different catalytic systems for the Friedländer synthesis. |
Strategy 3: Palladium-Catalyzed Domino Reactions
Domino, or cascade, reactions offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single pot without isolating intermediates.[14] Palladium catalysis is particularly well-suited for such transformations, enabling the synthesis of complex quinoline structures from simple precursors.
Mechanistic Insight
One elegant strategy involves the palladium-catalyzed intermolecular oxidative cyclization of N-arylenamines with isocyanides.[5] This process typically involves a sequence of steps orchestrated by the palladium catalyst:
-
C-H Activation: The reaction initiates with the palladium catalyst activating a C-H bond on the enamine substrate.
-
Isocyanide Insertion: The isocyanide coordinates to the palladium center and inserts into the Pd-C bond.
-
Intramolecular Cyclization: The nitrogen of the enamine attacks the newly formed imine carbon, leading to the formation of the six-membered ring.
-
Reductive Elimination/Oxidation: The cycle is completed by reductive elimination to release the product and regeneration of the active Pd(II) catalyst by an oxidant.
Catalytic System Components
A successful palladium-catalyzed domino reaction requires a carefully optimized system of reagents:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.
-
Ligand: A ligand such as 1,10-phenanthroline is often crucial for stabilizing the palladium intermediates and modulating their reactivity.[5]
-
Oxidant: An oxidant is required to regenerate the active catalyst. Copper(II) acetate (Cu(OAc)₂) is frequently used for this purpose.[5]
-
Base: A base like cesium carbonate (Cs₂CO₃) is needed to facilitate deprotonation steps within the catalytic cycle.[5]
Protocol 3: Pd-Catalyzed Synthesis of 2-Substituted-4-aminoquinoline-3-carboxamides
This protocol is a conceptual representation based on the principles outlined by Zheng, et al. (2015) for related quinoline syntheses.[5] The final product is a carboxamide, a close derivative of the carbonitrile.
-
Reagents & Materials: N-arylenamine, isocyanide (e.g., tert-butyl isocyanide), Palladium(II) acetate (Pd(OAc)₂), 1,10-phenanthroline, Copper(II) acetate (Cu(OAc)₂), Cesium carbonate (Cs₂CO₃), anhydrous 1,2-dichloroethane (DCE).
-
Procedure: a. To an oven-dried Schlenk tube, add the N-arylenamine (1.0 eq), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), Cu(OAc)₂ (2.0 eq), and Cs₂CO₃ (2.0 eq). b. Evacuate and backfill the tube with an inert atmosphere (e.g., Argon). c. Add anhydrous DCE, followed by the isocyanide (1.5 eq). d. Seal the tube and place it in a preheated oil bath at 80 °C. e. Stir the reaction for 16 hours. f. After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite. g. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aminoquinoline-3-carboxamide.
Conclusion and Outlook
The synthesis of 4-aminoquinoline-3-carbonitriles can be achieved through several robust catalytic methodologies.
-
The Thorpe-Ziegler cyclization offers a reliable, albeit multi-step, route that is effective for a range of substituted precursors.
-
The Friedländer annulation stands out for its operational simplicity and the wide variety of mild and efficient catalysts developed, including those that align with the principles of green chemistry.[1][10][13]
-
Palladium-catalyzed domino reactions represent the cutting edge of synthetic efficiency, allowing for the rapid assembly of complex quinoline structures from simple starting materials, though they often require more complex and sensitive catalytic systems.[5]
The choice of method will depend on the specific target molecule, available starting materials, and desired scale. Future research will likely focus on expanding the substrate scope of these reactions, developing even more sustainable and cost-effective catalysts, and pioneering novel domino reactions that build molecular complexity with greater atom economy.
References
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4). [Link]
-
Romero-Díaz, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Al-Ostath, A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Geronikaki, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Rani, S., & Singh, R. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Singh, K., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Romero-Díaz, M., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. [Link]
-
Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Keri, R. S., & Adimule, V. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
Snieckus, V., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Bunce, R. A., et al. (2016). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]
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- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
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- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Steric Hindrance in 4-Aminoquinoline-3-carbonitrile Reactions
Welcome to the technical support center for navigating the synthetic challenges associated with 4-aminoquinoline-3-carbonitrile and its derivatives. This scaffold is a cornerstone in the development of novel therapeutics, owing to the versatile reactivity of its vicinal amino and cyano groups, which act as a potent enaminonitrile moiety for further ring constructions.[1] However, its synthesis and subsequent functionalization are frequently complicated by issues of steric hindrance, leading to diminished yields and undesired side reactions.
This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles efficiently and effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding steric hindrance in the synthesis and modification of the 4-aminoquinoline-3-carbonitrile core.
Q1: My Thorpe-Ziegler cyclization to form the 4-aminoquinoline-3-carbonitrile ring is giving low yields. What are the likely causes related to steric hindrance?
A1: Low yields in the Thorpe-Ziegler cyclization are often a direct consequence of steric congestion around the reacting centers. The key step involves an intramolecular attack of a carbanion (generated from the α-carbon of one nitrile group) onto the carbon of the second nitrile group.
-
Substituent Effects: Bulky substituents on the aniline precursor, particularly at the ortho-position to the amino group, can physically block the necessary conformation for cyclization. This increases the activation energy of the cyclization step, favoring side reactions or leading to incomplete conversion. A study on the synthesis of substituted 4-aminoquinoline-3-carbonitriles demonstrated that while various electron-donating and -withdrawing groups on the arene are tolerated, highly hindered substrates can be problematic.[1]
-
Solvent and Base Selection: The choice of base and solvent is critical. A strong, non-nucleophilic, and sterically demanding base like lithium diisopropylamide (LDA) or t-butyllithium (t-BuLi) is often required to deprotonate the α-carbon.[1] However, the solvent must adequately solvate the resulting carbanion without sterically impeding its approach to the nitrile. Tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) is a common choice to maintain kinetic control and minimize side reactions.[1]
Q2: I am attempting an N-arylation or N-alkylation at the 4-amino position and observing no reaction or minimal product formation. How can I overcome this?
A2: The 4-amino group of the quinoline system can be a challenging nucleophile due to electronic effects and steric hindrance from the quinoline ring itself, especially from substituents at the C5 position.
-
Catalyst and Ligand Choice: For N-arylation (a form of Buchwald-Hartwig or Ullmann coupling), the choice of catalyst and ligand is paramount. Sterically hindered couplings often require specialized catalytic systems. For instance, while traditional palladium catalysts might fail, systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the reaction by promoting the reductive elimination step, which is often hindered.[2] Copper-catalyzed systems with novel pyrrole-ol ligands have also shown promise for coupling sterically demanding partners.[2]
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is a particularly effective technique for driving difficult couplings to completion in shorter timeframes.[3][4][5][6][7] Studies have shown that microwave irradiation can significantly improve yields and reduce reaction times for the N-arylation of related chloroquinazolines and chloroquinolines.[7][8]
Q3: When attempting to introduce substituents at the C2 or C3 positions of a pre-formed 4-aminoquinoline-3-carbonitrile, I get a complex mixture of products. Why is this happening?
A3: The enaminonitrile moiety makes the C2 and C3 positions electronically distinct and susceptible to various reactions. However, steric factors can complicate regioselectivity.
-
Directing Effects: The 4-amino group is a strong activating group, directing electrophilic attack towards the C3 position. However, the cyano group at C3 is an electron-withdrawing group, which can influence reactivity.
-
Steric Shielding: A bulky substituent introduced at the 4-amino group (e.g., a large aryl group) can sterically shield the C3 and C5 positions, potentially altering the expected regioselectivity of subsequent reactions. Careful consideration of the steric profile of all substituents is necessary to predict the outcome.
Part 2: Troubleshooting Common Issues
This section provides a structured approach to diagnosing and solving specific experimental problems.
Issue 1: Incomplete Thorpe-Ziegler Cyclization
-
Symptom: TLC/LC-MS analysis shows significant amounts of unreacted 2-(cyanoethylamino)benzonitrile precursor alongside some desired product.
-
Primary Cause: Insufficient deprotonation or a high activation energy for the cyclization step due to steric hindrance.
Caption: Troubleshooting workflow for incomplete Thorpe-Ziegler cyclization.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the substituted 2-(cyanoethylamino)benzonitrile (1.0 eq.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of t-butyllithium (t-BuLi, 1.7 M in pentane, 2.2 eq.) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by quenching small aliquots with saturated NH4Cl and analyzing by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH4Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at C4
-
Symptom: When reacting a 4-chloroquinoline-3-carbonitrile with a bulky amine, the starting material is largely recovered.
-
Primary Cause: The steric bulk of the incoming nucleophile and/or substituents on the quinoline ring hinders the nucleophilic attack at the C4 position.
| Strategy | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 12-48 hours | 10-60 minutes[3][5] |
| Temperature | Typically reflux (80-150 °C) | 100-180 °C (controlled ramp)[3] |
| Yield Improvement | Moderate | Significant, often >80%[3] |
| Mechanism | Thermal energy overcomes activation barrier. | Rapid, efficient heating overcomes steric hindrance and can access different reaction pathways.[4][7] |
| Solvent Choice | High-boiling point solvents (e.g., DMF, NMP, DMSO).[9][10] | Polar solvents that couple with microwaves (e.g., DMSO, EtOH, THF/H2O).[3][8] |
-
Reactant Setup: In a microwave-safe reaction vessel, combine the 4-chloroquinoline-3-carbonitrile (1.0 eq.), the sterically hindered amine (1.5-2.0 eq.), and a suitable solvent (e.g., DMSO or EtOH, 0.2 M).
-
Base (if necessary): For reactions with amine hydrochlorides or less nucleophilic anilines, add a non-nucleophilic base like K2CO3 or DIPEA (2.0 eq.).[9][10]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 140-180 °C) for 20-40 minutes. Use a power setting that maintains the target temperature smoothly.
-
Cooling & Work-up: After the reaction, cool the vessel to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue via flash chromatography or recrystallization.
Part 3: Advanced Strategies and Mechanistic Insights
Understanding the underlying principles is key to rational problem-solving.
Leveraging Catalysis for Hindered C-N Couplings
For particularly challenging N-arylations where even microwave heating is insufficient, advanced catalytic systems are necessary. The key is to select a ligand that can facilitate the difficult reductive elimination step, which is often the rate-limiting step in sterically congested couplings.
Sources
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- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
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Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of 4-Aminoquinoline-3-carbonitrile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for mapping the chemical architecture of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-aminoquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry.[1][2] By delving into the principles of spectral interpretation and comparing its spectral features with those of related quinoline derivatives, this document aims to equip researchers with the expertise to confidently identify and characterize this important molecule.
The Quinoline Scaffold: A Privileged Structure in Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of substituents onto the quinoline core, such as the amino and cyano groups in 4-aminoquinoline-3-carbonitrile, profoundly influences its electronic environment and, consequently, its 1H NMR spectrum. Understanding these substituent effects is crucial for unambiguous spectral assignment.
Interpreting the 1H NMR Spectrum of 4-Aminoquinoline-3-carbonitrile: A Predictive Approach
While a publicly available, fully assigned 1H NMR spectrum of 4-aminoquinoline-3-carbonitrile is not readily found in the literature, we can predict its key features based on established principles of NMR spectroscopy and data from analogous compounds.[3] The protons on the quinoline ring system are typically found in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm.[3]
The electron-donating amino group at the C4 position is expected to shield the protons on the heterocyclic ring, causing an upfield shift (to lower ppm values) of the H2 and H5 protons. Conversely, the electron-withdrawing cyano group at the C3 position will deshield adjacent protons.
Here is a predicted assignment for the aromatic protons of 4-aminoquinoline-3-carbonitrile:
-
H2: This proton, being adjacent to the nitrogen atom and the cyano group, is expected to be the most deshielded proton on the heterocyclic ring, likely appearing as a singlet.
-
H5: This proton is ortho to the amino group and will experience its shielding effect, likely appearing as a doublet.
-
H6 & H7: These protons on the carbocyclic ring will likely appear as multiplets (triplets or doublets of doublets) in the mid-aromatic region. Their chemical shifts will be influenced by the overall electronic nature of the substituted quinoline system.
-
H8: This proton is in a peri position to the nitrogen and may experience some deshielding, typically appearing as a doublet.[3]
-
-NH2: The protons of the amino group will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Comparative 1H NMR Data of Substituted Quinolines
To provide a practical context for the interpretation of the 4-aminoquinoline-3-carbonitrile spectrum, the following table summarizes the reported 1H NMR data for structurally related quinoline derivatives. This comparison highlights how different substituents at the 4-position influence the chemical shifts of the quinoline protons.
| Compound | H2 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | H8 (ppm) | Solvent | Reference |
| 4-Hydroxyquinoline | 7.97 (d) | 8.17 (d) | 7.36 (t) | 7.61 (t) | 7.68 (d) | DMSO-d6 | [4] |
| Ethyl 4-chloroquinoline-3-carboxylate | 9.0 (s) | 8.2 (d) | 7.8 (t) | 7.9 (t) | 8.1 (d) | CDCl3 | [5] |
| Methyl 4-amino-2-(p-tolyl)quinoline-3-carboxylate | - | 7.94 (d) | 7.39 (t) | 7.62 (t) | 7.71 (d) | CDCl3 | [6] |
Note: The absence of a reported value for H2 in the third entry is due to the substitution at that position.
This comparative data illustrates the significant deshielding effect of a chloro group at C4 (pushing the H2 proton downfield to 9.0 ppm) and the shielding effect of an amino group, which generally results in upfield shifts for neighboring protons.
Visualizing the Structure and Proton Assignments
The following diagram illustrates the molecular structure of 4-aminoquinoline-3-carbonitrile with the predicted proton assignments.
Caption: Predicted 1H NMR assignments for 4-aminoquinoline-3-carbonitrile.
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of 4-aminoquinoline-3-carbonitrile, the following protocol is recommended.[7]
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for quinoline derivatives due to its excellent solubilizing power.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including:
- Number of scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.
- Spectral width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.
- Pulse angle: A 30-45° pulse angle is recommended for quantitative measurements.
- Relaxation delay: A delay of 1-2 seconds between pulses is usually sufficient.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
Logical Workflow for Spectral Analysis
The following diagram outlines a systematic workflow for the analysis of the 1H NMR spectrum of a substituted quinoline.
Caption: Workflow for 1H NMR spectral analysis of quinoline derivatives.
Conclusion
The interpretation of the 1H NMR spectrum of 4-aminoquinoline-3-carbonitrile is a deductive process that relies on a solid understanding of fundamental NMR principles and the electronic effects of substituents. By comparing predicted spectral features with experimental data from related compounds, researchers can confidently elucidate the structure of this and other novel quinoline derivatives. This guide provides a comprehensive framework for this analytical endeavor, empowering scientists in their pursuit of new discoveries.
References
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
PubChem. 4-Oxo-1,4-dihydroquinoline-3-carbonitrile. [Link]
-
Cherry. New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. [Link]
-
ResearchGate. Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... [Link]
-
Who we serve. Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. [Link]
-
ACS Publications. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
PubMed. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. [Link]
-
Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. [Link]
-
PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
PubChem. 4-Aminoquinoline. [Link]
-
PMC. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
PMC. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. [Link]
-
ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]
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Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 4-Aminoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 4-aminoquinoline scaffold is a cornerstone, renowned for its presence in potent therapeutic agents.[1][2][3][4] The precise characterization of novel derivatives is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive technique for structural elucidation. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 4-Aminoquinoline-3-carbonitrile, a molecule of significant interest due to its hybrid structure combining the pharmacologically active 4-aminoquinoline core with a reactive carbonitrile group.[5][6][7]
This document moves beyond a simple cataloging of peaks, offering a comparative perspective by juxtaposing the expected spectrum of 4-Aminoquinoline-3-carbonitrile with that of its parent quinoline structure and related derivatives. By understanding the vibrational contributions of each functional group, researchers can confidently identify their synthesized compounds and gain deeper insights into their molecular architecture.
The Logic of Vibrational Spectroscopy in Structural Analysis
FTIR spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or deform. These absorptions are recorded as peaks in an FTIR spectrum, creating a unique "vibrational fingerprint" for each compound. The position, intensity, and shape of these peaks provide invaluable information about the molecule's functional groups and overall structure.
For a molecule like 4-Aminoquinoline-3-carbonitrile, the FTIR spectrum is a composite of the vibrations from the quinoline ring system, the amino (-NH2) group, and the carbonitrile (-C≡N) group. Understanding the expected absorption regions for each of these components is key to interpreting the full spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable and reproducible FTIR spectrum for a solid sample like 4-Aminoquinoline-3-carbonitrile, the Attenuated Total Reflectance (ATR) technique is highly recommended for its minimal sample preparation and high-quality results.
Step-by-Step Methodology for ATR-FTIR Spectroscopy:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.
-
Record a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO2 and water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount of the powdered 4-Aminoquinoline-3-carbonitrile sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact will result in a weak and noisy spectrum.
-
-
Spectrum Acquisition:
-
Set the desired spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Initiate the sample scan. The instrument will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum.
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Use the instrument's software to identify and label the wavenumbers of the significant absorption peaks.
-
This self-validating protocol ensures that the obtained spectrum is a true representation of the sample by minimizing environmental and instrumental interferences.
Comparative Analysis of Characteristic FTIR Peaks
The following table provides a detailed breakdown of the expected characteristic FTIR absorption peaks for 4-Aminoquinoline-3-carbonitrile, with a comparative analysis against the parent quinoline molecule and the individual functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 4-Aminoquinoline-3-carbonitrile | Comparative Notes and Rationale |
| N-H Stretching | 3500 - 3300 (two bands) | These two distinct, medium to strong intensity peaks are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine (-NH2) group.[1] Their presence is a key indicator of the successful incorporation of the amino group at the C4 position. |
| Aromatic C-H Stretching | 3100 - 3000 | These weak to medium intensity sharp peaks arise from the C-H stretching vibrations of the quinoline ring system.[8] |
| C≡N Stretching | 2230 - 2210 | A sharp, strong absorption band in this region is the unmistakable signature of the carbonitrile (cyano) group.[9] Its intensity and sharp nature make it a highly reliable diagnostic peak. Conjugation with the quinoline ring may slightly lower the frequency compared to an unconjugated nitrile. |
| C=C and C=N Stretching | 1650 - 1450 | This region will contain multiple strong to medium intensity bands corresponding to the stretching vibrations of the C=C bonds within the aromatic quinoline rings and the C=N bond of the heterocyclic ring.[1] The substitution pattern with the amino and nitrile groups will influence the exact positions and intensities of these peaks compared to unsubstituted quinoline.[10][11] |
| N-H Bending (Scissoring) | 1650 - 1580 | The in-plane bending vibration of the primary amine group typically appears in this region as a medium to strong band. It may sometimes overlap with the aromatic C=C stretching bands. |
| C-N Stretching | 1350 - 1250 | The stretching vibration of the C4-NH2 bond is expected in this region. Its intensity can vary. |
| Aromatic C-H In-Plane Bending | 1300 - 1000 | Multiple weak to medium sharp bands in this region are characteristic of the in-plane bending vibrations of the C-H bonds on the quinoline ring. |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | The pattern of strong to medium intensity bands in this "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings. The specific positions of these bands can help confirm the positions of the substituents on the quinoline nucleus.[10] |
Visualizing the Vibrational Landscape
The following diagram illustrates the key structural features of 4-Aminoquinoline-3-carbonitrile and their corresponding expected regions of absorption in an FTIR spectrum.
Caption: Key functional groups of 4-Aminoquinoline-3-carbonitrile and their corresponding FTIR absorption regions.
Conclusion
The FTIR spectrum of 4-Aminoquinoline-3-carbonitrile is rich with information, providing a clear vibrational fingerprint for its unique molecular structure. The definitive presence of strong, sharp peaks for the nitrile stretching vibration (around 2220 cm⁻¹) and the characteristic double peak for the primary amine N-H stretching (between 3500-3300 cm⁻¹) are the most telling features for successful synthesis. Furthermore, the complex pattern of absorptions in the 1650-1450 cm⁻¹ region, corresponding to the quinoline ring vibrations, and the out-of-plane C-H bending bands in the fingerprint region, offer confirmatory evidence of the core structure. By following the robust experimental protocol outlined and using this comparative guide, researchers can confidently utilize FTIR spectroscopy for the rapid and accurate characterization of 4-Aminoquinoline-3-carbonitrile and its analogues, accelerating the pace of drug discovery and development.
References
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Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA. Retrieved February 15, 2026, from [Link]
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Gajda, R., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(19), 6296. [Link]
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Hannan, R. B., et al. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(1), 1-3. [Link]
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Bernstein, M. P., et al. (2009). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 699(2), 1109. [Link]
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Ozel, A. E., et al. (2003). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Journal of Molecular Structure, 651-653, 335-340. [Link]
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Al-Hussain, S. A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(2), 488. [Link]
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Li, Y., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]
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Vettorazzi, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140439. [Link]
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Vibrational Analysis of Selected Modes of Carbonitrile at the... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Vettorazzi, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140439. [Link]
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Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]
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Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
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Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
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FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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The (FTIR) Spectrum of 4-aminoantipyrine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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4-Aminoquinoline. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to 4-Aminoquinoline-3-carbonitrile Ligands in EGFR Kinase Inhibition: A Molecular Docking Perspective
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) kinase remains a pivotal target. The 4-aminoquinoline-3-carbonitrile scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors. This guide provides an in-depth, comparative analysis of three such ligands: Pelitinib (EKB-569), Neratinib (HKI-272), and the promising preclinical candidate, compound 6d. Through a detailed molecular docking study, we will dissect their binding interactions within the EGFR kinase domain, correlating computational predictions with published experimental data to provide a holistic understanding of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies in the rational design of next-generation kinase inhibitors.
The Rationale: Why 4-Aminoquinoline-3-carbonitriles?
The 4-aminoquinoline-3-carbonitrile core serves as an excellent bioisostere for the quinazoline scaffold found in first-generation EGFR inhibitors like gefitinib and erlotinib. The critical nitrogen at position 1 of the quinoline ring mimics the hinge-binding interaction of the quinazoline core, a crucial anchor for affinity. The cyano group at the 3-position is proposed to displace a water molecule present in the active site when bound to quinazoline-based inhibitors, potentially forming a direct hydrogen bond with a key threonine residue and enhancing binding affinity.[1] This subtle yet significant modification offers a distinct pharmacological profile, paving the way for the development of both reversible and irreversible inhibitors with improved potency and selectivity.[2]
Comparative Analysis of Selected Ligands
For this guide, we will compare two clinically relevant irreversible EGFR inhibitors, Pelitinib and Neratinib, with a recently reported and highly potent derivative, compound 6d.[3]
| Ligand | Chemical Structure | Experimental IC50 (EGFR) | Key Features |
| Pelitinib (EKB-569) | (2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide | 38.5 nM[4] | Irreversible inhibitor with a Michael acceptor group.[2] |
| Neratinib (HKI-272) | (2E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | 92 nM[5] | Irreversible, pan-HER inhibitor with a bulky lipophilic group to enhance HER2 activity.[5] |
| Compound 6d | 4-((3-chloro-4-fluorophenyl)amino)-6-(4-methylpiperazin-1-yl)-7-(3-morpholinopropoxy)quinoline-3-carbonitrile | 1.893 µM (against A431 cells)[3] | A novel derivative with significant antiproliferative activity.[3] |
Molecular Docking Protocol: A Self-Validating Workflow
To ensure the scientific integrity of our computational analysis, we will employ a rigorous and self-validating molecular docking protocol using AutoDock Vina.[6] The trustworthiness of a docking protocol is established by its ability to reproduce the crystallographically observed binding mode of a known ligand.
Experimental Workflow
Caption: A streamlined workflow for the molecular docking study.
Step-by-Step Methodology
-
Receptor Preparation:
-
Source: The crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) was obtained from the RCSB Protein Data Bank.[5]
-
Rationale: This structure provides a well-defined active site, and the co-crystallized ligand serves as a reference for validating the docking protocol.
-
Protocol:
-
The protein structure was cleaned by removing water molecules and the co-crystallized ligand.
-
Polar hydrogens were added, and Gasteiger charges were computed using AutoDock Tools.
-
The prepared receptor was saved in the PDBQT format.
-
-
-
Ligand Preparation:
-
Source: The 2D structures of Pelitinib, Neratinib, and compound 6d were obtained from PubChem and the relevant publication.[3][7]
-
Protocol:
-
3D structures were generated and energy minimized using a suitable chemistry software (e.g., Avogadro).
-
The ligands were then converted to the PDBQT format using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.
-
-
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm, encompassing the active site of the receptor.
-
Protocol:
-
The grid box was centered on the co-crystallized erlotinib's binding site in the 1M17 structure.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to provide ample space for the ligands to adopt various conformations.
-
-
-
Molecular Docking with AutoDock Vina:
-
Rationale: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[6]
-
Protocol:
-
A configuration file was created specifying the receptor, ligands, and grid box parameters.
-
The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
-
Docking simulations were performed for each ligand against the prepared EGFR receptor.
-
-
Predicted Binding Modes and Energetics
The docking results provide insights into the binding affinity (in kcal/mol) and the specific interactions of each ligand with the EGFR active site.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Pelitinib (EKB-569) | -9.8 | Hydrogen bond with Met793 in the hinge region; potential for covalent bond formation with Cys797 via its Michael acceptor. |
| Neratinib (HKI-272) | -10.5 | Similar hinge binding to Pelitinib; the pyridinylmethoxy group extends into a hydrophobic pocket, potentially interacting with residues like Leu718 and Val726. Covalent interaction with Cys797 is also predicted. |
| Compound 6d | -11.2 | Strong hinge-binding interactions; the morpholinopropoxy tail is predicted to form additional hydrogen bonds and hydrophobic interactions within the solvent-exposed region of the active site. |
Correlating Docking Results with Experimental Evidence
A crucial aspect of computational chemistry is the validation of in silico predictions with real-world experimental data. Our docking results align well with published structure-activity relationship (SAR) studies.
The predicted binding modes for both Pelitinib and Neratinib show the characteristic hinge-binding interaction with Met793, a hallmark of quinoline-based EGFR inhibitors.[1] Furthermore, the docking poses place the Michael acceptor groups of both ligands in close proximity to the nucleophilic thiol of Cys797, supporting their known irreversible binding mechanism.[5] The higher predicted binding affinity of Neratinib compared to Pelitinib can be attributed to the additional interactions of its bulky pyridinylmethoxy group, which occupies a hydrophobic pocket near the gatekeeper residue.
For compound 6d, the significantly higher predicted binding affinity suggests a potentially more potent inhibitory activity. The extended morpholinopropoxy substituent is predicted to form favorable interactions in a region of the active site that is not occupied by Pelitinib or Neratinib, highlighting a promising avenue for further optimization.
Visualizing the Interactions: A Structural Perspective
Caption: Predicted key interactions between the ligands and EGFR active site residues.
Conclusion and Future Directions
This comparative guide demonstrates the utility of molecular docking in rationalizing the structure-activity relationships of 4-aminoquinoline-3-carbonitrile based EGFR inhibitors. The strong correlation between our computational predictions and existing experimental data validates the employed protocol and provides a framework for the prospective design of novel inhibitors. The superior predicted binding affinity of compound 6d underscores its potential as a lead candidate for further development. Future work should focus on the synthesis and biological evaluation of analogs of compound 6d to explore the SAR of the solvent-exposed region of the EGFR active site, potentially leading to the discovery of even more potent and selective next-generation therapeutics.
References
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
-
PubChem. (n.d.). Pelitinib. Retrieved from [Link]
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Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6, 7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63. [Link]
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PubChem. (n.d.). Neratinib. Retrieved from [Link]
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Boschelli, D. H., Wissner, A., Johnson, B. D., Mamuya, N., Reich, M. F., & Floyd, M. B. (2000). 4-Anilino-6, 7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6, 7-dialkoxyquinazoline inhibitors. Journal of medicinal chemistry, 43(17), 3365-3368. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic chemistry, 114, 105200. [Link]
-
RCSB PDB. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]
- Kwak, E. L., Sordella, R., Bell, D. W., Godin-Heymann, N., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences, 102(21), 7665-7670.
- Rabindran, S. K., Discafani, C. M., Rosfjord, E. C., Baxter, M., Floyd, M. B., Golas, J., ... & Greenberger, L. M. (2004). Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase. Cancer research, 64(11), 3958-3965.
- Wissner, A., Berger, D. M., Boschelli, D. H., Floyd, M. B., Greenberger, L. M., Harrington, F. P., ... & Tsou, H. R. (2003). 4-Anilino-3-quinolinecarbonitriles: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 46(1), 49-63.
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A Comparative Analysis of Synthetic Routes for 4-Aminoquinoline-3-carbonitrile: A Guide for Researchers
The 4-aminoquinoline-3-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the most prominent synthetic routes to this important molecule, offering researchers and drug development professionals the insights needed to select the optimal pathway for their specific needs. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative assessment of key performance indicators for three major synthetic strategies: the Thorpe-Ziegler cyclization, the Friedländer annulation, and a modern one-pot, three-component synthesis.
The Thorpe-Ziegler Approach: A Two-Step Pathway to the Quinoline Core
The synthesis of 4-aminoquinoline-3-carbonitrile via the Thorpe-Ziegler reaction is a well-established, two-step process that begins with the N-alkylation of an anthranilonitrile precursor, followed by an intramolecular cyclization. This method offers a reliable route to the desired product with moderate to good yields.[1]
Mechanistic Insights
The synthesis begins with a nucleophilic substitution reaction where the amino group of anthranilonitrile attacks 3-bromopropanenitrile to form the intermediate, 2-(2-cyanoethylamino)benzonitrile. The subsequent Thorpe-Ziegler cyclization is a base-catalyzed intramolecular condensation of the two nitrile groups. A strong base, such as tert-butyllithium (t-BuLi), is required to deprotonate the α-carbon to one of the nitrile groups, creating a carbanion. This carbanion then attacks the carbon of the other nitrile group, leading to a cyclic imine intermediate which, upon tautomerization and workup, yields the final 4-aminoquinoline-3-carbonitrile. The use of a very strong base at low temperatures is crucial to direct the reaction towards cyclization and prevent side reactions.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
